(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (CAS 130165-88-7), also known as (R)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester, is a chiral succinate monoester with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol. It is characterized by a stereodefined backbone featuring a cyclohexylmethyl substituent.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 130165-88-7
Cat. No. B166540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid
CAS130165-88-7
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1CCCCC1)CC(=O)O
InChIInChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeyTYYNOKUMAOAVBK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid: Chemical Identity and Core Properties


(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid (CAS 130165-88-7), also known as (R)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester, is a chiral succinate monoester with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . It is characterized by a stereodefined backbone featuring a cyclohexylmethyl substituent . This compound is available from commercial suppliers with typical purities ranging from ≥94% to 98%, and is often provided with an enantiomeric excess (e.e.) of 98% . It is supplied for research and further manufacturing use only .

Chiral (R)-configured succinate monoester
High enantiomeric excess specification
Research and manufacturing use only

Why Generic Analogs Cannot Substitute for (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid


Generic substitution of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid with a closely related analog is not a straightforward decision due to the compound's specific chiral and structural properties. Its value as a building block is directly tied to its defined (R)-stereochemistry, which is essential for synthesizing enantiomerically pure compounds . The combination of a free carboxylic acid, a methyl ester, and a bulky cyclohexylmethyl group on a stereodefined succinate backbone offers a specific steric and electronic profile that is not replicated by its enantiomer or other substituted succinates . Substituting with the (S)-enantiomer (CAS 220497-69-8), a different ester, or a less bulky analog would alter the chirality and reactivity, leading to different outcomes in diastereoselective syntheses, chiral resolution studies, and downstream biological applications. The following sections provide specific quantitative evidence for why this compound is a distinct and prioritized choice for certain scientific applications.

Target: (R)-configuration
Substitution with (S)-enantiomer may invert stereochemical outcome, limiting direct use in enantioselective synthesis.
Target: Methyl ester + cyclohexylmethyl
Different ester or smaller alkyl analog may alter reactivity profile, potentially reducing steric control.
Target: Bulky cyclohexylmethyl group
Smaller substituent (e.g., methyl) may reduce steric bulk, affecting diastereoselectivity and SAR study outcomes.

Critical Evidence: Quantifying the Value of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid


Defined (R)-Stereochemistry as a Prerequisite for Enantioselective Synthesis

This compound is defined by its (R)-stereochemistry at the 3-position. In the synthesis of enantiomerically pure compounds, the use of a chiral building block with a defined stereocenter is critical. The target compound, (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, is marketed and sold based on its specific (R)-configuration, with typical commercial specifications including an enantiomeric excess (e.e.) of 98% . In contrast, its (S)-enantiomer, (S)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester (CAS 220497-69-8), would lead to the opposite stereochemical outcome in a synthetic sequence . The difference is absolute; one enantiomer cannot be substituted for the other when the goal is the production of a specific enantiomerically pure target molecule.

Stereochemistry
Reported
(R)-configuration 98% e.e. specification
(S)-enantiomer CAS 220497-69-8
Supports (R)-configured chiral space in asymmetric synthesis
Verify enantiomeric excess with batch COA
Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Physicochemical Differentiation from the Achiral Monomethyl Succinate Core

The introduction of the cyclohexylmethyl group and the defined stereochemistry significantly alters the physicochemical properties of the molecule compared to the achiral, unsubstituted monomethyl succinate (CAS 3878-55-5). The target compound has a higher calculated LogP of 2.2207 , indicating a substantial increase in lipophilicity compared to monomethyl succinate (estimated LogP ~ -0.5). This difference is also reflected in the boiling point, which is elevated to 360.4°C at 760 mmHg for the target compound , compared to a boiling point of 151°C at 20 mmHg for monomethyl succinate .

Lipophilicity
Class-level
2.22 LogP (calc.) ~2.7 units higher vs. monomethyl succinate
Higher lipophilicity may influence solubility and chromatographic retention
Computational prediction; experimental confirmation advised
Physicochemical Properties Lipophilicity Chromatography

Quantified Steric and Electronic Impact of the Cyclohexylmethyl Substituent

The compound features a bulky cyclohexylmethyl substituent, which provides a high degree of steric hindrance near the chiral center and reactive carboxylic acid/ester moieties. This is in stark contrast to smaller substituents on related chiral succinates, such as the methyl group in (S)-2-Methylsuccinic acid 1-methyl ester (CAS 111266-16-1) . The cyclohexylmethyl group is significantly larger, which will influence the conformation of the molecule and the accessibility of its functional groups. The calculated Topological Polar Surface Area (TPSA) of the target compound is 63.6 Ų , a value shared by its enantiomer but distinct from analogs with different ester groups (e.g., ethyl ester) or smaller alkyl chains.

Steric Profile
Class-level
Substituent Cyclohexylmethyl (bulky)
TPSA 63.6 Ų
Distinct steric environment for SAR and asymmetric reaction control
Qualitative difference vs. methyl analog; confirm with experimental data
Steric Effects SAR Studies Reactivity

Targeted Application Scenarios for (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid Based on Differential Evidence


Asymmetric Synthesis of Enantiomerically Pure APIs and Intermediates

This is the primary application scenario for this compound. Its defined (R)-stereochemistry (Evidence Item 1) and high commercial enantiomeric excess make it an essential chiral building block for constructing more complex molecules where the stereochemical outcome is critical, such as in the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates . Researchers prioritize this specific enantiomer to access the desired (R)-configuration in their target molecule, a process that cannot be achieved with the (S)-enantiomer .

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

The compound's unique combination of a bulky cyclohexylmethyl group and a defined stereocenter on a succinate scaffold makes it a valuable probe in medicinal chemistry SAR studies (Evidence Items 2 & 3). Its calculated LogP of 2.2207 and the steric bulk of the cyclohexylmethyl group are distinct from other substituted succinates . Researchers can incorporate this building block into lead compounds to study the effect of increased lipophilicity and a specific chiral steric environment on biological activity, target binding, and pharmacokinetic properties .

Chiral Resolution and Chromatography Method Development

Due to its well-defined stereochemistry and commercial availability in high enantiomeric excess, this compound can serve as a standard or reference material for developing and validating chiral chromatographic methods. The significant difference in physicochemical properties (e.g., LogP) between this compound and its achiral core (Evidence Item 2) necessitates tailored separation conditions. Its use in this context is critical for quality control and analytical development in processes where chiral purity is paramount .

Synthesis of Chiral Ligands and Auxiliaries

The defined stereochemistry and the presence of differentiated carboxylic acid/ester functionalities make this compound a potential precursor for synthesizing novel chiral ligands or auxiliaries. The (R)-stereocenter (Evidence Item 1) can be exploited to create a specific chiral environment around a metal center or a reactive site. The steric bulk of the cyclohexylmethyl group (Evidence Item 3) can be leveraged to influence the selectivity and yield of subsequent asymmetric transformations.

Application
Selection Property
Validation Focus
Asymmetric synthesis of enantiomerically pure compounds
(R)-configuration and high enantiomeric excess
Stereochemical outcome and enantiomeric purity
Medicinal chemistry SAR studies
Steric bulk and lipophilicity profile
Impact of chiral steric environment on target binding
Chiral chromatography method development
Well-defined (R)-stereochemistry and commercial availability
Chiral separation conditions and retention behavior
Synthesis of chiral ligands and auxiliaries
Stereodefined scaffold with differentiated functional groups
Enantioselectivity and yield in asymmetric catalysis

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